molecular formula C24H29N5O2 B14969072 N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-phenoxypropanamide

N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-phenoxypropanamide

Cat. No.: B14969072
M. Wt: 419.5 g/mol
InChI Key: YTRQMFJGWYJLNI-UHFFFAOYSA-N
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Description

N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-phenoxypropanamide is a complex organic compound that features a pyrimidine ring, a phenyl group, and a phenoxypropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-phenoxypropanamide typically involves multi-step organic synthesis. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-phenoxypropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Mechanism of Action

The mechanism of action of N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-phenoxypropanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-phenoxypropanamide stands out due to its unique combination of a pyrimidine ring, phenyl group, and phenoxypropanamide moiety. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C24H29N5O2

Molecular Weight

419.5 g/mol

IUPAC Name

N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2-phenoxypropanamide

InChI

InChI=1S/C24H29N5O2/c1-5-29(6-2)22-16-17(3)25-24(28-22)27-20-14-12-19(13-15-20)26-23(30)18(4)31-21-10-8-7-9-11-21/h7-16,18H,5-6H2,1-4H3,(H,26,30)(H,25,27,28)

InChI Key

YTRQMFJGWYJLNI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C(C)OC3=CC=CC=C3

Origin of Product

United States

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